molecular formula C22H24ClN5O3S B2784137 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1251546-51-6

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2784137
CAS No.: 1251546-51-6
M. Wt: 473.98
InChI Key: VNOQNTXPIHIANB-UHFFFAOYSA-N
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Description

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a synthetic pyrazole-based compound featuring a sulfonyl-linked piperazine moiety and a substituted carboxamide group. Its structure integrates a pyrazole core substituted with a methyl group at position 1 and a carboxamide group at position 4, where the amide nitrogen is bonded to a 4-methylphenyl group. The sulfonyl bridge connects the pyrazole to a 4-(4-chlorophenyl)piperazine, a motif associated with receptor-binding activity in medicinal chemistry.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3S/c1-16-3-7-18(8-4-16)24-21(29)20-15-26(2)25-22(20)32(30,31)28-13-11-27(12-14-28)19-9-5-17(23)6-10-19/h3-10,15H,11-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOQNTXPIHIANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, which is achieved by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride . The pyrazolopyridine core is then constructed through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Scientific Research Applications

Biological Activities

The compound exhibits various biological properties that make it suitable for several applications:

Antitumor Activity

Research has demonstrated that derivatives of pyrazole compounds can act as effective antitumor agents. The structural features of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide contribute to its potential in combating cancer cells through mechanisms such as apoptosis induction and inhibition of tumor growth pathways .

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, studies indicate that pyrazole derivatives can inhibit cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory responses and cancer progression .

Psychopharmacological Effects

The piperazine moiety in the structure suggests potential psychotropic effects, making this compound a candidate for research into treatments for psychiatric disorders. Compounds with similar structures have been investigated for their effects on serotonin receptors, which are crucial in mood regulation .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved the efficiency and yield of such compounds, allowing for easier access to derivatives with enhanced biological activity .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • Anticancer Studies : A study published in Molecules demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibited significant anticancer properties by targeting specific signaling pathways involved in tumor growth. The incorporation of piperazine and sulfonamide groups enhanced their potency against various cancer cell lines .
  • Enzymatic Activity : Research focusing on enzyme inhibition revealed that certain pyrazole derivatives could effectively inhibit enzymes related to inflammatory responses, showcasing their potential as anti-inflammatory agents. Such findings suggest that This compound could be beneficial in developing new anti-inflammatory drugs .

Comparison with Similar Compounds

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

This compound (IC₅₀ = 0.139 nM at CB1) shares a pyrazole-carboxamide backbone but differs in substituents:

  • Pyrazole substituents : 4-methyl and 5-(4-chlorophenyl) groups.
  • Amide side chain : N-(3-pyridylmethyl) instead of N-(4-methylphenyl).
  • Receptor activity : Potent CB1 antagonist, with crystallographic data supporting QSAR studies .

Comparison : The target compound’s 4-methylphenyl carboxamide may reduce CB1 affinity compared to the 3-pyridylmethyl group, which enhances lipophilicity and receptor interaction. The sulfonyl-piperazine moiety in the target compound could introduce unique steric or electronic effects absent in this analogue.

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide

This analogue (PubChem data) replaces the N-(4-methylphenyl) group with N-(3-methoxypropyl). The methoxypropyl chain may improve solubility but reduce aromatic stacking interactions critical for receptor binding.

Functional Analogues: Pyridazine and Pyrazoline Derivatives

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

This pyridazine derivative features a piperazine linked via a chlorophenoxypropyl chain. Unlike the target compound’s sulfonyl bridge, the ether linkage may reduce metabolic stability. Reported activities include anti-bacterial and anti-platelet aggregation effects, highlighting the pharmacological versatility of piperazine-containing heterocycles .

N-Substituted Pyrazoline Derivatives (Molecules, 2013)

Four pyrazoline compounds with fluorophenyl and bromophenyl substituents were structurally characterized. The target compound’s fully aromatic pyrazole may enhance metabolic stability compared to dihydropyrazolines .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Receptor/Activity IC₅₀/EC₅₀ (nM) Reference
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (Target) Pyrazole Sulfonyl-piperazine, N-(4-methylphenyl) Not reported N/A -
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 3-Pyridylmethyl, 2,4-dichlorophenyl CB1 antagonist 0.139
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide Pyrazole Sulfonyl-piperazine, N-(3-methoxypropyl) Not reported N/A
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine Piperazine-chlorophenoxypropyl Anti-bacterial, anti-platelet N/A

Research Findings and Trends

  • Sulfonyl-Piperazine Motif : This group enhances molecular rigidity and may improve binding to aminergic receptors (e.g., serotonin 5-HT₁A), though direct evidence for the target compound is lacking .
  • Carboxamide Variations : N-Aryl substituents (e.g., 4-methylphenyl vs. 3-pyridylmethyl) significantly influence receptor selectivity and potency, as seen in CB1 antagonists .
  • Halogenation : Chlorophenyl groups enhance lipophilicity and receptor affinity, a trend observed across pyrazole and pyridazine derivatives .

Biological Activity

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a complex organic molecule characterized by its unique structural features, including a piperazine moiety, a sulfonamide group, and a pyrazole ring. Its molecular formula is C18H22ClN3O4SC_{18}H_{22}ClN_3O_4S, indicating a diverse array of functional groups that contribute to its biological properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C18H22ClN3O4SC_{18}H_{22}ClN_3O_4S
  • Molecular Weight: 396.90 g/mol
  • IUPAC Name: this compound

Structural Features:
The presence of the piperazine and sulfonamide functionalities suggests significant biological activity, particularly in medicinal chemistry. The chlorophenyl group may enhance interactions with specific biological targets, while the pyrazole core is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity: Pyrazole derivatives have shown promising results in inhibiting cancer cell growth. For instance, compounds with similar structures have been reported to inhibit key kinases involved in oncogenic signaling pathways, such as AKT2/PKBβ, which is crucial in glioma malignancy .
  • Antimicrobial Properties: The sulfonamide group is often associated with antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains .
  • Anti-inflammatory Effects: Pyrazole derivatives are noted for their anti-inflammatory properties, which may be mediated through inhibition of pro-inflammatory cytokines .

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets:

  • Kinase Inhibition: Similar compounds have been shown to inhibit kinases that play significant roles in cancer progression and inflammation.
  • Receptor Modulation: The piperazine moiety may interact with neurotransmitter receptors, contributing to potential neuropharmacological effects.

Case Studies and Research Findings

Several studies highlight the biological activities of related compounds:

  • Anti-Glioma Activity:
    • A study evaluated N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles for their ability to inhibit glioma cell growth. The compound exhibited low micromolar activity against AKT2 and inhibited neurosphere formation in glioma stem cells .
  • Antimicrobial Studies:
    • Research on pyrazole carboxamides demonstrated notable antifungal activity against various pathogenic fungi . This suggests that the sulfonamide functionality may contribute to antimicrobial efficacy.
  • Structure-Activity Relationship (SAR):
    • Investigations into the SAR of pyrazole derivatives indicate that modifications to the piperazine and pyrazole rings significantly influence their biological activity, enhancing potency against cancer cells and bacteria .

Comparative Analysis

A comparison of this compound with other structurally similar compounds reveals insights into its unique biological profile:

Compound NameStructural FeaturesBiological Activity
Compound ASulfonamide + PiperazineAnticancer
Compound BPyrazole + ChlorophenylAntimicrobial
Compound CPiperazine + Alkoxy groupAnti-inflammatory

This table underscores the importance of structural variations in determining the biological efficacy of these compounds.

Q & A

Q. What are the standard synthetic routes for synthesizing 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves:
  • Pyrazole core formation : Condensation of hydrazine derivatives with carbonyl compounds, followed by alkylation at the N1 position (e.g., methylation using methyl iodide) .
  • Sulfonation : Reaction with chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group at the pyrazole C3 position .
  • Piperazine functionalization : Nucleophilic substitution to attach the 4-chlorophenyl group to the piperazine ring .
  • Carboxamide coupling : Amidation of the pyrazole-4-carboxylic acid intermediate with 4-methylaniline using coupling agents like EDCI/HOBt .
    Reaction conditions (solvent, temperature) must be optimized to avoid side products, as seen in analogous sulfonamide-piperazine hybrids .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR validate the piperazine ring (δ 2.5–3.5 ppm for N–CH2_2), sulfonyl group (δ 3.8–4.2 ppm for SO2_2), and carboxamide (δ 7.0–8.5 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (C22_{22}H24_{24}ClN5_5O4_4S, exact mass 489.12 g/mol) .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : The 4-chlorophenyl-piperazine and sulfonyl groups suggest interactions with CNS receptors , particularly:
  • 5-HT1A_{1A}/D2_2 receptors : Piperazine derivatives often modulate serotonin/dopamine pathways .
  • σ-1 receptors : Sulfonamide moieties in related compounds show affinity .
    Target identification involves radioligand binding assays (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) and computational docking (AutoDock Vina) to predict binding poses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer : Key modifications include:
  • Piperazine substituents : Replacing 4-chlorophenyl with 3-chlorophenyl (as in ) reduces D2_2 affinity by 30% but improves selectivity for 5-HT1A_{1A} .
  • Sulfonyl group : Substituting with carbonyl (as in ) decreases metabolic stability (t1/2_{1/2} < 2h in liver microsomes) .
  • Carboxamide substituents : 4-Methylphenyl enhances logP (2.8 vs. 1.5 for unsubstituted phenyl), improving blood-brain barrier penetration .
    Parallel synthesis and high-throughput screening (HTS) in receptor panels are recommended .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?

  • Methodological Answer : Discrepancies may arise from:
  • Metabolic instability : Use LC-MS/MS to identify metabolites (e.g., dechlorination or sulfonyl cleavage) in hepatic microsomes .
  • Poor bioavailability : Conduct PK/PD studies in rodents with formulations like PEGylated nanoparticles to enhance solubility .
  • Off-target effects : Employ receptorome profiling (Eurofins CEREP panel) to identify unintended interactions .

Q. How can computational modeling predict this compound’s interaction with dynamic protein conformations?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : GROMACS or NAMD simulate ligand-receptor complexes (e.g., 5-HT1A_{1A} embedded in a lipid bilayer) over 100 ns to assess stability .
  • Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities, correlating with experimental IC50_{50} values .
  • Druggability prediction : SwissADME estimates parameters like topological polar surface area (TPSA > 80 Å2^2 may limit CNS penetration) .

Q. What methodologies assess the compound’s potential toxicity in preclinical studies?

  • Methodological Answer :
  • In vitro : MTT assays on HepG2 cells (IC50_{50} > 50 μM indicates low cytotoxicity) .
  • In vivo : Acute toxicity in mice (LD50_{50} determination) and histopathology of liver/kidney tissues after 14-day dosing .
  • Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .

Methodological Considerations for Contradictory Data

Q. How should researchers address conflicting results in receptor binding assays?

  • Answer :
  • Standardize assay conditions : Use consistent buffer pH (7.4), temperature (25°C), and protein concentrations .
  • Orthogonal assays : Validate 5-HT1A_{1A} affinity via both radioligand binding and functional cAMP assays .
  • Control compounds : Include reference ligands (e.g., WAY-100635 for 5-HT1A_{1A}) to calibrate results .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Answer :
  • Quality control : Monitor intermediates via TLC/HPLC at each step (e.g., Rf_f = 0.5 for sulfonated pyrazole) .
  • Crystallization optimization : Use solvent systems like ethanol/water to ensure consistent polymorphic form (Form I vs. Form II) .

Tables for Key Data

Property Value Source
Molecular Weight489.12 g/molCalculated
logP (Predicted)2.8SwissADME
5-HT1A_{1A} IC50_{50}12 nM (vs. 8 nM for reference)Radioligand
Metabolic Stability (t1/2_{1/2})4.2h (human liver microsomes)LC-MS

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